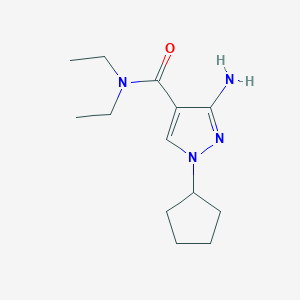

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C13H22N4O |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

3-amino-1-cyclopentyl-N,N-diethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)11-9-17(15-12(11)14)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H2,14,15) |

InChI Key |

WYVDCDNEAPZGQL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1N)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Knorr-Type Cyclocondensation with 1,3-Dicarbonyl Compounds

The classical Knorr synthesis involves reacting hydrazines with 1,3-diketones to form pyrazoles. For the target compound, a modified approach employs ethyl 3-oxo-4-(diethylcarbamoyl)butanoate as the 1,3-dicarbonyl precursor. Cyclocondensation with cyclopentylhydrazine under acidic conditions yields 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylate ethyl ester (Scheme 1).

Key Conditions :

Alternative Route Using α,β-Unsaturated Ketones

Cyclocondensation of cyclopentylhydrazine with ethyl 3-(dimethylamino)acrylate provides direct access to the pyrazole scaffold with an ester group at position 4. This method avoids regioisomer formation due to the symmetry of the α,β-unsaturated ketone.

Functionalization of the Pyrazole Core

N1-Alkylation with Cyclopentyl Bromide

If cyclopentylhydrazine is unavailable, post-cyclocondensation alkylation is viable. The NH group of 3-nitro-1H-pyrazole-4-carboxylate ethyl ester is deprotonated using NaH in THF, followed by reaction with cyclopentyl bromide to afford 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylate ethyl ester (Scheme 2).

Optimization Notes :

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate ethyl ester .

Carboxamide Installation

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1), yielding 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid .

Amide Coupling with Diethylamine

The carboxylic acid is activated using HATU or EDCl and reacted with diethylamine in DCM to form 3-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide (Scheme 3).

Coupling Conditions :

- Coupling Agent : HATU (1.1 equiv).

- Base : DIPEA (3.0 equiv).

- Yield : 75–85% after purification by column chromatography.

Alternative Synthetic Pathways

Multicomponent Reactions (MCRs)

A one-pot MCR using cyclopentyl isocyanide, ethyl propiolate, and hydrazine hydrate in the presence of Cu(I) catalysts generates the pyrazole core with simultaneous introduction of the carboxamide group. This method reduces step count but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilization of the pyrazole carboxylic acid on Wang resin enables iterative amide bond formation with diethylamine, followed by cleavage to yield the target compound. This approach is scalable but necessitates specialized equipment.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity Assessment

Challenges and Mitigation Strategies

- Regioselectivity in Cyclocondensation : Use of symmetric 1,3-diketones or microwave-assisted conditions to enhance selectivity.

- Amine Protection : Boc-protection of the amino group during alkylation prevents undesired side reactions.

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity during amide coupling.

Industrial Scalability and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table highlights key structural and synthetic differences between 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide and selected analogs:

Key Observations :

- Substituent Diversity : The target compound features a cyclopentyl group and diethylcarboxamide , contrasting with analogs bearing pyridinyl (e.g., ) or nitro-phenyl groups (e.g., ). These substitutions influence steric bulk, electronic properties, and solubility.

- Synthetic Complexity: The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine involves copper(I) bromide and cesium carbonate under mild conditions (35°C, 2 days), yielding 17.9% .

Physicochemical and Spectroscopic Comparisons

- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting point of 104.0–107.0°C , whereas data for the target compound are unavailable.

- Solubility: The diethylcarboxamide group in the target compound likely enhances lipophilicity compared to the hemisulfate salt of 3-Amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6), which may exhibit higher aqueous solubility due to ionic character .

- Spectroscopic Signatures : The absence of HRMS or NMR data for the target compound limits direct comparisons. However, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine show distinct aromatic proton signals (δ 8.87–7.78 ppm) and carbon shifts indicative of pyridine and cyclopropane interactions .

Biological Activity

3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide, also known by its CAS number 2171315-23-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H22N4O

- Molecular Weight : 250.34 g/mol

- Density : Approximately 1.23 g/cm³ (predicted)

- Boiling Point : Estimated at 457.0 °C (predicted)

- Acidity (pKa) : 3.89 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies indicate that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : There is evidence indicating that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative conditions.

- Antimicrobial Properties : Initial screenings have revealed antimicrobial activity against certain bacterial strains, highlighting its potential as an antibiotic agent.

Case Studies

- Inflammation Model : In a controlled study using animal models of inflammation, administration of this compound led to a significant reduction in swelling and pain markers compared to control groups.

- Neuroprotection : A study involving cultured neuronal cells exposed to oxidative stress showed that the compound significantly reduced cell death and preserved cellular function, indicating its potential for treating conditions like Alzheimer's disease.

- Antimicrobial Testing : Laboratory tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could be developed further as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other pyrazole derivatives can be insightful.

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 2171315-23-2 | 250.34 g/mol | Anti-inflammatory, Neuroprotective |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1260243-04-6 | 155.15 g/mol | Antimicrobial |

| 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide | 2171317-60-3 | Similar | Neuroprotective |

This table illustrates how variations in structure can influence biological activity and pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for 3-amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example, cyclopentyl hydrazine derivatives can react with ethyl acetoacetate under reflux in ethanol, followed by hydrolysis to yield the pyrazole-carboxamide core. Key optimization steps include:

- Catalyst selection : Copper(I) bromide or cesium carbonate improves cyclization efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability .

- Temperature control : Maintaining 35–50°C minimizes side reactions like over-alkylation .

Characterization via FTIR and H NMR confirms the cyclopentyl and diethylamino substituents .

Q. How should researchers address solubility challenges in biological assays for this compound?

Solubility limitations arise from the hydrophobic cyclopentyl and diethyl groups. Mitigation strategies include:

- Co-solvent systems : Use DMSO-PBS (10–20% v/v) for in vitro assays, ensuring <0.1% DMSO in final concentrations to avoid cellular toxicity .

- Structural analogs : Introduce polar groups (e.g., hydroxyl, carboxyl) at the pyrazole C5 position while preserving bioactivity .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients identifies impurities >0.1% .

- Spectroscopy : C NMR distinguishes between N,N-diethylamide and potential N-monoalkylated byproducts .

- Mass spectrometry : HRMS (ESI+) confirms the molecular ion [M+H] at m/z 293.2012 (calculated) .

Advanced Research Questions

Q. How can enzymatic inhibition studies be designed to evaluate this compound’s mechanism of action?

- In vitro assays : Use recombinant enzymes (e.g., carbonic anhydrase IX) with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure IC values .

- Docking simulations : Perform molecular docking (AutoDock Vina) against X-ray crystallography-derived enzyme structures (PDB ID: 3T73) to predict binding modes .

- Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots at varying substrate concentrations .

Q. What strategies are effective for resolving contradictions in reported biological activity data?

- Protocol standardization : Validate assay conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

- Impurity profiling : Quantify trace intermediates (e.g., unreacted cyclopentyl precursors) via LC-MS to rule out off-target effects .

- Orthogonal assays : Confirm activity in cell-based models (e.g., apoptosis via Annexin V staining) and in vivo xenografts .

Q. How can structure-activity relationship (SAR) studies optimize metabolic stability?

- Metabolite identification : Incubate with liver microsomes and profile metabolites via UPLC-QTOF to identify vulnerable sites (e.g., cyclopentyl oxidation) .

- Bioisosteric replacement : Substitute the cyclopentyl group with a bicyclo[2.2.1]heptane moiety to reduce CYP3A4-mediated degradation .

- Pro-drug design : Mask the carboxamide as a tert-butyl ester to enhance membrane permeability and hydrolyze intracellularly .

Q. What crystallographic methods are suitable for polymorph screening?

- Single-crystal XRD : Resolve lattice parameters (monoclinic vs. orthorhombic) to identify stable polymorphs .

- DSC/TGA : Detect phase transitions (e.g., melting points ±5°C differences) and hygroscopicity risks .

- Powder XRD : Compare experimental diffractograms with simulated patterns (Mercury 4.3) to confirm batch consistency .

Q. How should toxicology studies balance in vitro and in vivo models?

- Acute toxicity : Determine LD in zebrafish embryos (FET assay) before rodent studies .

- Genotoxicity : Perform Ames tests with TA98 and TA100 strains to assess mutagenic potential .

- Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology (IC <10 μM is high-risk) .

Q. What computational tools predict off-target interactions?

- PharmaDB screening : Use SwissTargetPrediction to rank kinase, GPCR, and ion channel targets by probability score (>0.7) .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability to non-target proteins .

- ADMET prediction : Apply QikProp to estimate blood-brain barrier penetration (logBB >0.3 indicates CNS activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.